- Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides, Green Chemistry, 2021, 23(14), 5049-5055

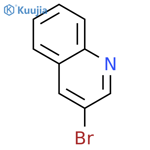

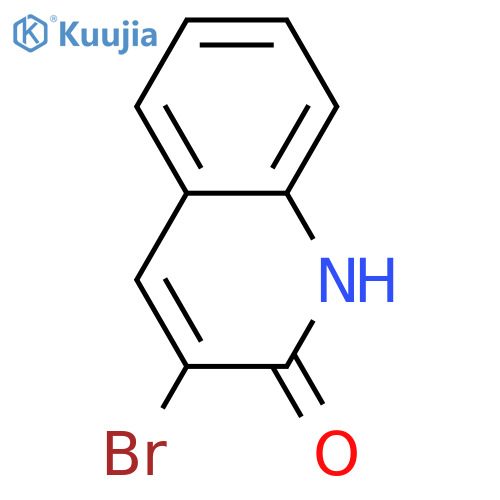

Cas no 939-16-2 (3-Bromoquinolin-2(1H)-one)

3-Bromoquinolin-2(1H)-one structure

상품 이름:3-Bromoquinolin-2(1H)-one

3-Bromoquinolin-2(1H)-one 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Bromoquinolin-2(1H)-one

- 2(1H)-Quinolinone,3-bromo-

- 3-Bromo-1H-quinolin-2-one

- 3-bromo-2-quinolinol

- 3-bromo-1-quinolin-2-one

- 3-Bromo-2-hydroxyquinoline

- 3-bromo-2-quinolinol(SALTDATA: FREE)

- 3-bromoquinolin-2-one

- bromo-quinolone

- 3-Bromo-2-quinolinone

- 3-Bromocarbostyril

- NSC 108495

- 3-Bromo-2(1H)-quinolinone (ACI)

- Carbostyril, 3-bromo- (7CI, 8CI)

- 3-Bromo-1,2-dihydroquinolin-2-one

- 3-Bromoquinolin-2-ol

- CS-0193885

- AC-17753

- 3-bromo-1H-quinoline-2-one

- F10206

- AKOS006338139

- Brom-o-Oxychinolin

- NSC-108495

- bromohydroxyquinoline

- AGARPHPERRYPRP-UHFFFAOYSA-N

- MFCD09029798

- NSC108495

- LS-12842

- J-511811

- AKOS015962583

- EN300-201304

- Z3038092306

- MFCD00234482

- DTXSID90296258

- 3-Bromo-2-hydroxyquinoline, 95%

- 939-16-2

- SCHEMBL667882

- DB-079729

- MB06803

- SY259624

-

- MDL: MFCD00234482

- 인치: 1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)

- InChIKey: AGARPHPERRYPRP-UHFFFAOYSA-N

- 미소: O=C1C(Br)=CC2C(=CC=CC=2)N1

계산된 속성

- 정밀분자량: 222.96300

- 동위원소 질량: 222.963

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 237

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 29.1A^2

- 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

- 밀도: 1.666±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 260-265 °C

- 비등점: 395.2°Cat760mmHg

- 플래시 포인트: 192.8°C

- 굴절률: 1.654

- 용해도: 미용성(0.31g/l)(25ºC),

- PSA: 33.12000

- LogP: 2.70290

3-Bromoquinolin-2(1H)-one 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H302-H315-H318-H335

- 경고성 성명: P261-P280-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-37/38-41

- 보안 지침: 26-39

-

위험물 표지:

3-Bromoquinolin-2(1H)-one 세관 데이터

- 세관 번호:2933790090

- 세관 데이터:

?? ?? ??:

2933790090개요:

2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

?? ??:

?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

요약:

2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

3-Bromoquinolin-2(1H)-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | B292550-10mg |

3-Bromoquinolin-2(1H)-one |

939-16-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM145102-1g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95%+ | 1g |

$351 | 2024-07-19 | |

| Enamine | EN300-201304-0.1g |

3-bromoquinolin-2-ol |

939-16-2 | 95.0% | 0.1g |

$54.0 | 2025-02-20 | |

| Chemenu | CM145102-1g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 1g |

$384 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02234-5g |

3-bromo-1h-quinolin-2-one |

939-16-2 | 95% | 5g |

$1050 | 2023-09-07 | |

| TRC | B292550-50mg |

3-Bromoquinolin-2(1H)-one |

939-16-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y0998146-5g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 5g |

$450 | 2024-08-02 | |

| Enamine | EN300-201304-0.5g |

3-bromoquinolin-2-ol |

939-16-2 | 95.0% | 0.5g |

$140.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1009498-500mg |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 500mg |

$235 | 2024-07-28 | |

| abcr | AB268152-1 g |

3-Bromo-2-quinolinol; 95% |

939-16-2 | 1g |

€451.10 | 2022-06-11 |

3-Bromoquinolin-2(1H)-one 합성 방법

합성 방법 1

반응 조건

1.1 Catalysts: Acridinium, 1,8-dimethoxy-9-(2-methylphenyl)-10-phenyl-, chloride (1:1) Solvents: Dimethyl sulfoxide ; 8 h, rt

참조

합성 방법 2

합성 방법 3

반응 조건

참조

- Investigations on the 4-Quinolone-3-Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach, ChemMedChem, 2012, 7(5), 920-934

합성 방법 4

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

1.2 Reagents: Benzoyl chloride

1.2 Reagents: Benzoyl chloride

참조

- A novel and efficient synthesis of 2,3-dichloroquinoline, Synthetic Communications, 2000, 30(3), 427-432

합성 방법 5

반응 조건

참조

- Visible light mediated catalytic synthesis of quinolones and isoquinolones, India, , ,

합성 방법 6

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

참조

- Nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and us in the treatment of arrhythmia, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C

참조

- Silver-Catalyzed Enantioselective Sulfimidation Mediated by Hydrogen Bonding Interactions, Angewandte Chemie, 2021, 60(14), 7920-7926

합성 방법 8

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C

참조

- Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition, Organic Letters, 2021, 23(5), 1829-1834

합성 방법 9

반응 조건

1.1 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 2 h, rt

참조

- 2,4-Dioxoquinazoline-6-sulfonamide derivatives as inhibitors of PARG and their preparation, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Tosyl chloride , Benzoyl chloride , Acetic anhydride , Potassium carbonate

참조

- Reactions of 3-substituted quinoline 1-oxides with acylating agents, Heterocycles, 1991, 32(8), 1579-86

합성 방법 11

반응 조건

1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ; 48 h, rt

참조

- Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates, Organic Letters, 2018, 20(22), 6984-6989

합성 방법 12

반응 조건

1.1 Reagents: Thiourea , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; 0 °C; 12 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate ; rt

참조

- Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea, Journal of Organic Chemistry, 2023, 88(2), 1018-1023

합성 방법 13

반응 조건

1.1 Reagents: Methanesulfonyl chloride , Water ; 1 - 8 min, rt

참조

- Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

합성 방법 14

반응 조건

1.1 Reagents: Oxygen Catalysts: Zinc bromide Solvents: Toluene ; 3 h

참조

- Method for preparation of 2-quinolinone compounds, China, , ,

합성 방법 15

반응 조건

1.1 Reagents: Hydrogen peroxide , Methyltrioxorhenium Solvents: Tetrahydrofuran ; 5 - 15 min, 20 °C

1.2 48 - 72 h, 20 - 25 °C

1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C

1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C

1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C

1.2 48 - 72 h, 20 - 25 °C

1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C

1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C

1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C

참조

- A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor, Journal of Organic Chemistry, 2005, 70(1), 175-178

합성 방법 16

반응 조건

1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 16 h, rt

참조

- Preparation of 2,6-dioxopiperidin-3-yl thiols as cereblon ligands and therapeutic uses thereof, World Intellectual Property Organization, , ,

합성 방법 17

합성 방법 18

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

참조

- Preparation of nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of arrhythmia, Japan, , ,

합성 방법 19

반응 조건

1.1 Reagents: Diisopropyl azodicarboxylate , Water Catalysts: Palladium chloride Solvents: Acetonitrile ; 16 h, 90 °C

참조

- Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate, Organic & Biomolecular Chemistry, 2018, 16(10), 1632-1635

합성 방법 20

반응 조건

1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 - 10 °C; 3 h, rt

참조

- A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions, Tetrahedron, 2013, 69(45), 9512-9519

3-Bromoquinolin-2(1H)-one Raw materials

- 3-Bromoquinoline-1-oxide

- 2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 3-Bromoquinoline

- Ethyl (2Z)-2-bromo-3-(2-isocyanophenyl)-2-propenoate

3-Bromoquinolin-2(1H)-one Preparation Products

3-Bromoquinolin-2(1H)-one 관련 문헌

-

Meiju Niu,Zhen Li,Xiao Li,Xianqiang Huang RSC Adv. 2016 6 98171

-

2. Effect of temperature on the solid-state molecular structure of [Fe3(CO)12]Dario Braga,Fabrizia Grepioni,Louis J. Farrugia,Brian F. G. Johnson J. Chem. Soc. Dalton Trans. 1994 2911

-

Jelena Vasiljeva,Marina Makrecka-Kuka,Ilona Domracheva,Karlis Vilks,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2022 46 7424

-

Tsung-Han Chuang,Che-Ping Chuang Org. Biomol. Chem. 2018 16 7265

-

5. Reversible carbon–nitrogen bond formation in the isomerisation of triosmium compounds derived from t-butyldiazomethane (ButCHN2); the X-ray crystal structure of [Os3H2(ButCHNNCO)(CO)8(PMe2Ph)]Antony J. Deeming,Yoshio Fuchita,Kenneth Hardcastle,Kim Henrick,Mary McPartlin J. Chem. Soc. Dalton Trans. 1986 2259

939-16-2 (3-Bromoquinolin-2(1H)-one) 관련 제품

- 2172434-03-4(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpentanamidocyclopropane-1-carboxylic acid)

- 1824090-26-7(1,7-Naphthyridine-3-carbonitrile, 4-hydroxy-)

- 887346-93-2((2E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide)

- 1152162-36-1(1-(4-Methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one)

- 1934451-45-2(3-2-(benzyloxy)ethyloxolane-3-carbaldehyde)

- 1805143-02-5(5-Bromo-2-trifluoromethyl-4-(trifluoromethylthio)aniline)

- 2169552-82-1(2-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclobutan-1-ol)

- 1171811-22-5(1-(3-chlorobenzoyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine)

- 1093268-35-9(2-chloro-N-4-(dimethylamino)phenylacetamide hydrochloride)

- 1258615-77-8(3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:939-16-2)3-Bromoquinolin-2(1H)-one

순결:99%

재다:1g

가격 ($):313.0